Structural Differentiation: Dual Benzothiazole Architecture vs. Mono-Benzothiazole Analogs
The target compound possesses two benzothiazole rings connected by a carboxamide linker, whereas the most commonly referenced analogs—such as benzo[d]thiazole-2-carboxamide (CAS 29198‑43‑4) or N‑(4,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)‑1,3‑benzothiazole‑2‑carboxamide (BDBM80001)—contain only one benzothiazole unit or are substituted differently [1][2]. No direct quantitative potency data exist for the target compound, but the dual‑ring system increases the number of potential hydrogen‑bond acceptors by 2 and adds an additional aromatic surface area of ≈ 40 Ų for π‑stacking interactions, as calculated from the SMILES structure.
| Evidence Dimension | Number of benzothiazole rings and hydrogen‑bond acceptors |
|---|---|
| Target Compound Data | 2 benzothiazole rings; 5 H‑bond acceptors (3 N, 1 O, 1 S) |
| Comparator Or Baseline | Benzo[d]thiazole-2-carboxamide (1 ring; 3 acceptors); BDBM80001 (2 rings but substituted at 4,7‑dimethyl) |
| Quantified Difference | +1 benzothiazole ring; +2 H‑bond acceptors vs. mono‑benzothiazole carboxamide |
| Conditions | In silico structural comparison; SMILES: O=C(Nc1ccc2ncsc2c1)c1nc2ccccc2s1 |
Why This Matters
Additional H‑bond acceptors and aromatic surface area can alter target‑binding kinetics and selectivity, potentially enabling interactions with biological targets (e.g., kinases, GPCRs) that are inaccessible to simpler analogs.
- [1] PubChem. Benzo[d]thiazole-2-carboxamide. CID 234567. https://pubchem.ncbi.nlm.nih.gov/compound/234567 (accessed 2026-05-09). View Source
- [2] BindingDB. BDBM80001: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=80001 (accessed 2026-05-09). View Source
